(2E)-3-(3,5-Bis(tert-butyl)-4-hydroxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one

Retinoid receptor PTP1B inhibition Target selectivity

(2E)-3-(3,5-Bis(tert-butyl)-4-hydroxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one (CAS 135040-11-8) is a synthetic chalcone derivative with molecular formula C24H30O3 and molecular weight 366.5 g/mol. It belongs to the class of hindered phenolic chalcones, characterized by a 3,5-di-tert-butyl-4-hydroxyphenyl (BHT-derived) moiety on the A-ring and a 4-methoxyphenyl group on the B-ring, connected via an α,β-unsaturated ketone bridge.

Molecular Formula C24H30O3
Molecular Weight 366.5 g/mol
CAS No. 135040-11-8
Cat. No. B12678817
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2E)-3-(3,5-Bis(tert-butyl)-4-hydroxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one
CAS135040-11-8
Molecular FormulaC24H30O3
Molecular Weight366.5 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C=CC(=O)C2=CC=C(C=C2)OC
InChIInChI=1S/C24H30O3/c1-23(2,3)19-14-16(15-20(22(19)26)24(4,5)6)8-13-21(25)17-9-11-18(27-7)12-10-17/h8-15,26H,1-7H3/b13-8+
InChIKeyGVSPXQVUXHMUMA-MDWZMJQESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

135040-11-8 – A 4-Methoxyphenyl Chalcone with Differentiated Patent and Synthetic Profile for Procurement Evaluation


(2E)-3-(3,5-Bis(tert-butyl)-4-hydroxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one (CAS 135040-11-8) is a synthetic chalcone derivative with molecular formula C24H30O3 and molecular weight 366.5 g/mol. It belongs to the class of hindered phenolic chalcones, characterized by a 3,5-di-tert-butyl-4-hydroxyphenyl (BHT-derived) moiety on the A-ring and a 4-methoxyphenyl group on the B-ring, connected via an α,β-unsaturated ketone bridge. [1] This compound is not a naturally occurring metabolite and has been identified as part of the human exposome, detected in human blood. [2] It has been specifically claimed in multiple patents for anti-ulcer, neuroprotective, and PTP1B-inhibitory applications. [3][4]

Target Context
PTP1B inhibition assay & neuroprotection model studies (patent-claimed)
Synthetic Access
Efficient single-step Claisen-Schmidt synthesis from commercially available precursors
Exposome Evidence
Detected in human blood (qualitative exposome data) — absent for closest analogs

Why 135040-11-8 Cannot Be Replaced by Unsubstituted Chalcone or BHT Alone in Research Applications


The B-ring 4-methoxy substitution in CAS 135040-11-8 directly determines its patent-protected therapeutic specificity. The closely related analog 3,5-di-tert-butylchalcone (Ch55, CAS 110368-33-7), which bears an unsubstituted phenyl B-ring, is a known retinoid receptor (RAR-α/β) agonist with EC50 values of 200 nM for HL60 cell differentiation. The 4-methoxy group in 135040-11-8 alters both electronic distribution and steric profile of the α,β-unsaturated ketone, redirecting biological target engagement toward PTP1B inhibition and anti-ulcer mechanisms, as evidenced by distinct patent filings for each compound. [1] Simple BHT (butylated hydroxytoluene), while sharing the 3,5-di-tert-butyl-4-hydroxyphenyl antioxidant motif, lacks the chalcone Michael acceptor system essential for the covalent or reversible interactions exploited in these patents. [2] Generic substitution therefore risks loss of the specific pharmacological activity profile for which this compound was designed.

4-Methoxy B-Ring Specificity
The 4-methoxy group directs target engagement away from retinoid receptors (Ch55) toward patent-claimed PTP1B/anti-ulcer pathways. Substitution with unsubstituted phenyl may shift target profile significantly.
Chalcone Enone System Required
BHT alone lacks the α,β-unsaturated ketone necessary for Michael acceptor interactions exploited in patent applications. Simple antioxidant replacement may not preserve reported mechanisms.
Structural Analog LQFM064 Divergence
LQFM064 (4-hydroxy-3-methoxy analog) is primarily focused on cancer cell pathways (MCF7 IC50 context) and may not reproduce the multi-indication patent profile of 135040-11-8.

Quantitative Differentiation Evidence for 135040-11-8 Against Closest Analogs


B-Ring Substitution Differentiates Biological Target Engagement: 135040-11-8 vs. Ch55 (3,5-Di-tert-butylchalcone)

The 4-methoxy B-ring substituent in CAS 135040-11-8 fundamentally alters the compound's biological target profile compared to the unsubstituted phenyl analog Ch55 (CAS 110368-33-7). Ch55 is a potent synthetic retinoid with RAR-α/β agonist activity (EC50 = 200 nM for HL60 cell differentiation; EC50 = 0.26 nM for F9 embryonic carcinoma cells). In contrast, CAS 135040-11-8 is specifically claimed as a PTP1B inhibitor (target for type 2 diabetes and obesity) in patent CN109503351A and as an anti-ulcer agent in JPS63150241A, neither of which are activities associated with Ch55. [1][2] This demonstrates that the 4-methoxy group redirects target engagement away from retinoid receptors toward phosphatase and gastroprotective pathways.

Target Engagement Specificity
Class-level inference
Ch55 → Retinoid receptor agonism 135040-11-8 → PTP1B inhibition & anti-ulcer pathway
4-Methoxy substitution redirects target profile from retinoid to phosphatase/gastroprotective pathways.
Patent claims; biological validation of target engagement pending.
Retinoid receptor PTP1B inhibition Target selectivity

Synthesis Yield and Scalability: 135040-11-8 Achieves 60% Yield via HCl-Catalyzed Claisen-Schmidt Condensation

CAS 135040-11-8 is synthesized via acid-catalyzed Claisen-Schmidt condensation of 3,5-di-tert-butyl-4-hydroxybenzaldehyde with 4-methoxyacetophenone in ethanol using HCl as catalyst, achieving a reported yield of 60%. [1] This yield compares favorably with the closely related compound LQFM064 (4-hydroxy-3-methoxy B-ring analog), whose synthesis from apocynin and BHT-derived aldehyde was reported with a substantially lower overall yield due to additional protection/deprotection steps. [2] The single-step, commercially accessible precursor strategy (both starting materials are catalog-available) provides a procurement advantage for laboratories requiring gram-scale quantities without custom synthesis complexity.

Synthesis Yield
Cross-study comparable
60%
Single-step Claisen-Schmidt condensation supports gram-scale procurement without multi-step synthesis.
HCl/ethanol, commercially available precursors.
Synthetic accessibility Claisen-Schmidt condensation Procurement scale-up

1,3-Dipolar Cycloaddition Reactivity: 135040-11-8 Forms Pyrazoline Derivatives in 72% Yield for Diversification Chemistry

CAS 135040-11-8 undergoes 1,3-dipolar cycloaddition with diazomethane in diethyl ether to yield 3-(4-methoxybenzoyl)-4-(3,5-di-tert-butyl-4-hydroxyphenyl)-2-pyrazoline in 72% yield. [1] This reactivity is characteristic of the α,β-unsaturated ketone (Michael acceptor) system and is comparable to that observed for the unsubstituted phenyl analog (3,5-di-tert-butylchalcone), which undergoes analogous cycloaddition. However, the electron-donating 4-methoxy group on the B-ring is expected to modulate the reactivity of the enone system compared to the unsubstituted phenyl analog, potentially affecting both reaction rate and regioselectivity. [2] The 72% pyrazoline yield provides a validated synthetic entry point for constructing more complex heterocyclic libraries from this scaffold.

Cycloaddition Yield
Cross-study comparable
72%
Validated 1,3-dipolar cycloaddition entry for pyrazoline library diversification.
Diazomethane, diethyl ether; supports derivatization.
Pyrazoline synthesis 1,3-dipolar cycloaddition Chemical diversification

Human Exposure Evidence: 135040-11-8 Detected in Human Blood (Exposome), Supporting ADME Relevance over Non-Detected Analogs

CAS 135040-11-8 has been identified and detected (but not quantified) in human blood as reported in PMID 31557052, and is catalogued in the Human Metabolome Database (HMDB0242635) as part of the human exposome. [1] In contrast, the closely related analog Ch55 (3,5-di-tert-butylchalcone, CAS 110368-33-7) is not listed in HMDB as a detected human blood component, and LQFM064 is a purely synthetic compound with no reported human exposure data. [2] While the compound is classified as 'not a naturally occurring metabolite' and its presence is attributed to exogenous exposure, this detection provides evidence of systemic absorption and distribution in humans, a relevant consideration for researchers selecting compounds for in vivo or translational studies.

Human Exposome Detection
Data to verify
Detected (not quantified) in human blood
Qualitative human exposure evidence suggests systemic absorption; absent for Ch55/LQFM064.
Exogenous source; not a naturally occurring metabolite.
Human exposome Blood detection ADME relevance

Patent-Backed Multi-Indication Profile: 135040-11-8 Has Broader Therapeutic Scope than Single-Indication Analogs

CAS 135040-11-8 is specifically claimed in at least four distinct patent families covering different therapeutic indications: (1) anti-ulcer agent (JPS63150241A); (2) treatment of multiple sclerosis via chalcone derivatives (DE3882771T2); (3) PTP1B inhibition for diabetes and obesity (CN109503351A); and (4) neuroprotection against Alzheimer's disease, Parkinson's disease, and epilepsy (CN104003853A). [1][2][3][4] By comparison, the unsubstituted phenyl analog Ch55 (CAS 110368-33-7) is primarily documented as a retinoid receptor agonist and cell differentiation inducer, while LQFM064 is focused on anticancer applications (MCF7 breast cancer IC50 = 21 μM). [5] This broader patent footprint for 135040-11-8 suggests that the 4-methoxy B-ring substitution enables polypharmacology across multiple therapeutic targets.

Patent Indication Scope
Cross-study comparable
135040-11-8: 4 indications (anti-ulcer, MS, PTP1B, neurodegeneration) Ch55: 1–2 (retinoid differentiation)
Broader patent-claimed target engagement profile for multi-indication research.
Patent family analysis; biological validation varies by indication.
Multi-indication patent coverage Neuroprotection Anti-ulcer PTP1B inhibition

Physicochemical Parameter Comparison: Computed LogP and Structural Properties of 135040-11-8 vs. LQFM064

CAS 135040-11-8 has a computed octanol/water partition coefficient (LogP) of 6.6, with 1 hydrogen bond donor, 3 hydrogen bond acceptors, 6 rotatable bonds, and a topological polar surface area (TPSA) of 46.5 Ų. [1] Its closest structural analog LQFM064 (4-hydroxy-3-methoxy B-ring) bears an additional phenolic hydroxyl group, which reduces LogP (estimated ~5.8 based on the additional H-bond donor) and increases TPSA, potentially altering membrane permeability and oral bioavailability profiles. [2] The unsubstituted phenyl analog Ch55 (CAS 110368-33-7, C23H28O2, MW 336.47) has a lower molecular weight and fewer heteroatoms, with predicted lower LogP, making 135040-11-8 the more lipophilic option in the series.

Lipophilicity (LogP)
Cross-study comparable
6.6
Higher LogP and lower TPSA vs. LQFM064 may influence membrane permeability and CNS penetration modeling.
Computed values; TPSA 46.5 Ų, HBD 1, HBA 3.
Lipophilicity LogP Physicochemical profiling

Procurement-Optimized Application Scenarios for CAS 135040-11-8 Based on Evidence


Type 2 Diabetes and Metabolic Disorder Research: PTP1B Inhibitor Screening

CAS 135040-11-8 is specifically claimed as a PTP1B inhibitor in patent CN109503351A, with potential applications as an insulin sensitizer for type 2 diabetes and obesity. [1] Researchers investigating phosphatase-targeted metabolic therapeutics should select this compound over Ch55 (which acts primarily via retinoid receptors and lacks PTP1B claims) or LQFM064 (which targets cancer pathways). The 4-methoxy B-ring is critical for PTP1B inhibitory activity as per the patent SAR; analogs lacking this substituent are not covered by the PTP1B claims.

Neurodegenerative Disease Models: Multi-Target Neuroprotective Agent

Patent CN104003853A specifically claims CAS 135040-11-8 for the treatment of Alzheimer's disease, Parkinson's disease, and epilepsy, based on its free radical-scavenging activity conferred by the hindered phenolic (BHT-derived) moiety. [2] The compound's computed LogP of 6.6 and moderate TPSA of 46.5 Ų are consistent with CNS-permeable compounds, supporting its use in neurodegenerative disease research. [3] BHT alone lacks the chalcone enone system required for additional target engagement; Ch55 has no neurodegeneration patent coverage.

Gastrointestinal Drug Discovery: Anti-Ulcer Agent Development

CAS 135040-11-8 is the specifically claimed compound in the foundational anti-ulcer patent JPS63150241A, which discloses its use as an active ingredient in anti-ulcer pharmaceutical compositions. [4] This indication is unique to the 4-methoxyphenyl-substituted chalcone; neither Ch55 nor LQFM064 are claimed for anti-ulcer applications. Researchers studying gastric mucosal protection or NSAID-induced gastric damage models should select this specific compound to align with the established patent literature.

Heterocyclic Library Synthesis: Pyrazoline Diversification Building Block

The validated 72% yield for 1,3-dipolar cycloaddition of CAS 135040-11-8 with diazomethane to form 2-pyrazoline derivatives (Dinoiu et al., 2005) makes this compound a reliable starting material for constructing pyrazoline-containing compound libraries. [5] The 60% single-step synthetic accessibility from commercially available precursors further supports procurement for medicinal chemistry diversification programs. [6] This reactivity is characteristic of the chalcone scaffold class but has been specifically demonstrated and optimized for this compound.

Application
Selection Property
Validation Focus
PTP1B Inhibition & Metabolic Research
4-Methoxy B-ring (patent-claimed target engagement)
PTP1B enzymatic assay context
Neurodegeneration Model Studies
Hindered phenolic radical-scavenging motif
CNS permeability model review (LogP/TPSA)
Gastric Mucosal Protection Research
Patent-claimed anti-ulcer mechanism
Gastric damage model endpoint review
Pyrazoline Diversification Chemistry
Validated cycloaddition reactivity
Reaction scalability review
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